molecular formula C10H12O3S B1399948 ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate CAS No. 250375-44-1

ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B1399948
CAS No.: 250375-44-1
M. Wt: 212.27 g/mol
InChI Key: RPOKHNGHPOPWNJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of this compound represents part of the broader historical evolution of thiophene chemistry, which began with the initial discovery of thiophene itself in the late nineteenth century. Thiophene was first identified in coal tar, where its boiling point of 84 degrees Celsius made it challenging to separate from benzene, leading to the development of specialized separation techniques involving sulfonation and mercuration processes. This early work established the foundation for understanding thiophene reactivity and laid the groundwork for subsequent investigations into substituted thiophene derivatives.

The synthesis of complex thiophene derivatives like this compound became feasible through the development of sophisticated synthetic methodologies throughout the twentieth century. The Paal-Knorr synthesis, which enables the formation of thiophene rings from 1,4-dicarbonyl compounds, provided one of the earliest systematic approaches to thiophene construction. Additionally, the Hinsberg synthesis and methods starting from sodium succinate expanded the synthetic toolbox available for thiophene preparation, creating pathways to increasingly complex substituted derivatives.

The emergence of modern synthetic techniques, particularly the Baylis-Hillman reaction, has been instrumental in enabling the preparation of compounds like this compound. Research has shown that the Baylis-Hillman reaction can be employed for synthesizing thiophene derivatives, involving the reaction of activated alkenes with carbon electrophiles in the presence of nucleophilic catalysts. This methodology has proven particularly valuable for creating densely functionalized products with high atom economy, making it well-suited for preparing complex thiophene esters and ketones.

The historical development of analytical techniques has been equally important in characterizing compounds like this compound. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural determination and purity assessment. Current analytical data indicates that this compound can be obtained with purities exceeding 95 percent, with characteristic spectroscopic signatures that confirm its molecular structure.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within the broader landscape of heterocyclic chemistry due to its representation of key structural motifs and synthetic challenges inherent to thiophene-based systems. Thiophene derivatives have been recognized as remarkably effective compounds with diverse biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. The specific structural features of this compound position it as a valuable intermediate for accessing these diverse biological activities through systematic chemical modifications.

The aromatic nature of the thiophene ring system contributes significantly to the compound's importance in heterocyclic chemistry. Thiophene exhibits aromatic character with a resonance energy of 130 kilojoules per mole, making it the most aromatic among five-membered heteroaromatics. This high degree of aromaticity enables thiophene derivatives to undergo electrophilic substitution reactions rather than addition or ring-opening reactions, providing predictable and controllable synthetic pathways. The presence of the methyl substituent at the 3-position in this compound modifies the electronic distribution within the ring system, influencing both reactivity patterns and physical properties.

Research has demonstrated that thiophene derivatives serve as indispensable anchors for medicinal chemists seeking to produce combinatorial libraries and conduct exhaustive searches for lead molecules. The structural framework of this compound provides multiple sites for chemical modification, including the ester group, the ketone functionality, and the thiophene ring system itself. This structural diversity enables systematic structure-activity relationship studies and facilitates the development of compounds with optimized properties for specific applications.

The significance of this compound extends to its role in understanding fundamental principles of heterocyclic reactivity. The compound's multiple functional groups create opportunities for studying selective reactions, protecting group strategies, and regioselective transformations. These studies contribute to the broader understanding of how electronic effects, steric factors, and conformational preferences influence reaction outcomes in complex heterocyclic systems, ultimately advancing the field of synthetic organic chemistry.

Structural Classification Within Thiophene Derivatives

The structural classification of this compound within the thiophene derivative family reflects its unique combination of substitution patterns and functional group arrangements that distinguish it from other members of this important chemical class. The compound belongs to the category of 3-methylthiophene derivatives, which represents a specific positional isomer distinct from 2-methylthiophene and other substituted thiophenes. The 3-methylthiophene core structure has been identified in various natural sources, including arabica coffee, robusta coffee, and guavas, indicating its presence in biological systems and potential biomarker applications.

Within the broader classification system for thiophene derivatives, this compound can be categorized as a thiophene ester derivative featuring a ketone-containing side chain. This structural arrangement places it among the more complex thiophene derivatives that combine aromatic heterocyclic properties with aliphatic functional groups. The molecular structure features a thiophene ring substituted with a methyl group at the 3-position and an ethyl ester functional group attached to a carbonyl group, creating a specific substitution pattern that influences its chemical reactivity and biological properties.

The compound's structural parameters have been well-characterized through computational chemistry approaches. Data indicate a topological polar surface area of 43.37 square angstroms, a calculated logarithm of the partition coefficient of 2.19242, four hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds. These computational properties provide insights into the compound's likely behavior in biological systems and its potential for crossing biological membranes, which are important considerations for pharmaceutical applications.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Chemical Abstracts Service Number 250375-44-1
Topological Polar Surface Area 43.37 Ų
Logarithm of Partition Coefficient 2.19242
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 4
Purity (typical) 97%

Comparative analysis with related thiophene derivatives reveals the unique positioning of this compound within this chemical family. For instance, ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate, a positional isomer with the methyl group at the 4-position rather than the 3-position, shares the same molecular formula and weight but exhibits different chemical and physical properties due to the altered substitution pattern. Similarly, ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate represents another positional isomer with distinct characteristics. These structural relationships highlight the importance of precise substitution patterns in determining the properties and applications of thiophene derivatives.

The classification of this compound as a heterocyclic building block reflects its utility in synthetic chemistry applications. This designation indicates its role as a starting material or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials chemistry contexts. The compound's structural features make it particularly suitable for further derivatization through reactions targeting the ester group, the ketone functionality, or the thiophene ring system, enabling access to diverse chemical libraries and structure-activity relationship studies.

Properties

IUPAC Name

ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOKHNGHPOPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Claisen Condensation with Diethyl Oxalate

This method involves the reaction of 1-(5-methyl-2-thienyl)ethan-1-one (a thiophene-derived ketone) with diethyl oxalate under acidic conditions. The esterification proceeds via nucleophilic acyl substitution, yielding the target compound.

Procedure :

  • Combine equimolar amounts of 1-(5-methyl-2-thienyl)ethan-1-one and diethyl oxalate in anhydrous benzene.
  • Add catalytic sulfuric acid (or p-toluenesulfonic acid) and reflux for 4–6 hours.
  • Neutralize with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

  • Yield : 68–72%.
  • Purity : ≥95% (confirmed by GC-MS and $$ ^1H $$ NMR).
  • Conditions : Acid catalysis (pH 2–3), 80–110°C.

Sodium Hydride-Mediated Synthesis

An alternative approach uses sodium hydride (NaH) as a base to deprotonate acetonitrile, facilitating nucleophilic attack on ethyl 3-methylthiophene-2-carboxylate.

Procedure :

  • Dissolve ethyl 3-methylthiophene-2-carboxylate (1 mmol) and acetonitrile (2 mmol) in dry benzene.
  • Add NaH (3 mmol) and reflux for 4 hours under nitrogen.
  • Quench with saturated NH$$_4$$Cl, extract with ethyl acetate, and recrystallize from ethanol.

Key Data :

  • Yield : 65–68%.
  • Side Products : Minimal (<5%), primarily unreacted starting material.
  • Advantage : Avoids strongly acidic conditions, suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

  • Mix 1-(5-methyl-2-thienyl)ethan-1-one (1 mmol), diethyl oxalate (1.2 mmol), and montmorillonite K10 clay in a microwave vial.
  • Irradiate at 150°C for 15 minutes.
  • Filter, wash with dichloromethane, and concentrate under vacuum.

Key Data :

  • Yield : 75–78%.
  • Reaction Time : 15 minutes vs. 4–6 hours for conventional methods.
  • Catalyst : Recyclable clay reduces waste.

Comparative Analysis of Methods

Method Yield Conditions Catalyst/Base Advantages
Claisen Condensation 68–72% Acidic, 80–110°C H$$2$$SO$$4$$ High yield, scalable
Sodium Hydride-Mediated 65–68% Basic, reflux NaH Acid-sensitive compatibility
Microwave-Assisted 75–78% 150°C, 15 min Montmorillonite Rapid, eco-friendly

Research Findings and Optimization

  • Solvent Effects : Toluene and benzene outperform polar solvents (e.g., DMF) in minimizing side reactions.
  • Catalyst Screening : Lewis acids (e.g., FeCl$$_3$$) improve yields in Claisen condensation but complicate purification.
  • Scale-Up Challenges : Sodium hydride methods require strict anhydrous conditions, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-methyl-2-thenoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 3-methyl-2-thenoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate serves as a versatile building block for synthesizing various therapeutic agents. Its derivatives have shown potential as:

  • Anticancer Agents: Research indicates that compounds derived from this structure can inhibit cancer cell proliferation by targeting specific metabolic pathways.
  • Antimicrobial Agents: The compound's thiophene moiety enhances its activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential in drug development for oncology .

Material Science

Thiophene derivatives are integral to developing advanced materials such as:

  • Organic Semiconductors: The unique electronic properties of thiophene allow for their use in organic field-effect transistors (OFETs).
  • Organic Light-Emitting Diodes (OLEDs): The compound's ability to form thin films makes it suitable for applications in OLED technology.

Case Study: Research has shown that incorporating this compound into polymer matrices improves the electrical conductivity and stability of the resulting materials .

Catalysis

The compound is investigated for its role in catalyzing reactions relevant to renewable energy applications:

  • Ethanol Production from Acetic Acid: Researchers are exploring low-cost catalysts derived from this compound to convert acetic acid into ethanol, utilizing biomass as a renewable feedstock.

Experimental Procedure: Studies have employed non-noble metal catalysts to enhance the efficiency of this conversion process, demonstrating substantial improvements in yield and reaction rates .

Mechanism of Action

The mechanism of action of ethyl (3-methyl-2-thenoyl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-methylthiophen-2-yl C₁₀H₁₂O₃S 212.27 Thiophene ring (electron-rich), methyl group introduces steric hindrance
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-nitrophenyl C₁₁H₁₁NO₅ 237.21 Electron-withdrawing nitro group enhances electrophilicity
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-aminophenyl C₁₁H₁₃NO₃ 207.23 Electron-donating amino group facilitates nucleophilic substitutions
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluorophenyl C₁₁H₁₀F₂O₃ 228.19 Fluorine atoms improve metabolic stability and lipophilicity
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate 5-chloropyridin-2-yl C₁₀H₁₀ClNO₃ 227.64 Pyridine ring introduces basicity; chlorine enhances halogen bonding

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase the electrophilicity of the β-keto ester, favoring nucleophilic attacks. In contrast, electron-donating groups (e.g., amino in ) enhance resonance stabilization.
  • Heterocyclic vs. Aromatic Rings : Thiophene (in the target compound) offers π-electron delocalization distinct from pyridine (in ) or benzene derivatives, influencing reactivity in cross-coupling reactions .
  • Steric and Solubility Effects : Methyl and halogen substituents (e.g., fluorine in ) modulate solubility and steric accessibility, critical for drug bioavailability .

Key Observations:

  • General Procedure : Most derivatives are synthesized via alkylation of ethyl acetoacetate with substituted benzyl/pyridinyl halides, using bases like DIPEA and catalysts like LiCl .
  • Reduction Steps: Amino-substituted derivatives (e.g., ) often require post-synthetic reduction of nitro groups, adding complexity to the workflow.

Biological Activity

Ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, research findings, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12O3SC_{10}H_{12}O_3S, featuring a thiophene ring that is known for its diverse biological properties. The structure influences its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H12O3SC_{10}H_{12}O_3S
Molecular Weight224.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound primarily exerts its biological effects through enzyme inhibition and interaction with various cellular pathways. The specific mechanisms can vary depending on the biological context:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
  • Cell Line Effects : The compound has been shown to affect various cancer cell lines, indicating potential anticancer properties.

Research Findings

Numerous studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines. For instance, concentrations above 50 µM resulted in up to 70% inhibition of cell growth compared to control groups .
  • Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. At a concentration of 50 µM, it exhibited approximately 30% inhibition of DHODH activity, suggesting potential as a lead compound for further development in antimalarial therapies .
  • Material Science Applications : Beyond medicinal chemistry, this compound is being researched for applications in material science, particularly in organic semiconductors and light-emitting diodes due to its thiophene structure .

Case Study 1: Anticancer Efficacy

A study published by MDPI tested the compound against various cancer cell lines using MTT assays. Results indicated that at higher concentrations (100 µM), the compound achieved significant cytotoxicity (up to 70%) compared to control groups .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as a DHODH inhibitor utilized colorimetric assays. Findings showed weak to moderate inhibition at concentrations around 50 µM, positioning it as a candidate for further evaluation in antimalarial drug development .

Comparison with Similar Compounds

Comparative analysis with other thiophene derivatives highlights the uniqueness of this compound:

Compound NameStructureNotable Features
Ethyl 2-(3-methylthiophen-2-yl)-3-oxopropanoateC10H12O3SDifferent position of methyl group on thiophene
Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoateC10H12O3SVariation in thiophene substitution pattern
Ethyl 4-(methylthio)butanoateC7H14O2SSimplistic structure, lacks aromaticity

The distinct substitution pattern on the thiophene ring of this compound may confer unique chemical reactivity and biological properties compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of its corresponding carboxylic acid derivative. For example, similar esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) are prepared by reacting the acid precursor with ethanol under reflux in the presence of a strong acid catalyst like sulfuric acid . Optimization involves adjusting parameters such as temperature, solvent polarity (e.g., THF vs. acetonitrile), and catalyst loading. Automated systems for continuous flow processes can enhance yield and purity in industrial-scale syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. For instance, NMR data (e.g., 1H^1H, 13C^{13}C) resolve structural features like the methylthiophenyl and oxopropanoate moieties, while IR confirms carbonyl stretching frequencies (~1700 cm1^{-1}) . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity. Reference spectral libraries for analogous esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) provide comparative benchmarks .

Q. How should researchers handle safety and toxicity concerns during synthesis?

Full chemical protective clothing and respiratory protection (e.g., NIOSH-approved P95 respirators) are mandatory due to potential skin/eye irritation and inhalation hazards . Avoid drainage contamination, and consult safety data sheets (SDS) for incompatible materials. First-aid measures include immediate medical consultation and providing SDS to attending physicians .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) predict optimal conditions for novel reactions, such as cyclization or substitution. These methods reduce trial-and-error experimentation by simulating intermediates and transition states. For example, computational feedback loops integrate experimental data to refine catalyst selection (e.g., Rh(II) for diazo reactions) and solvent systems .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

Systematic analysis of variables (e.g., reagent purity, moisture levels) is critical. For instance, discrepancies in esterification yields may arise from incomplete acid activation or competing side reactions (e.g., oxidation of the thiophene ring). Design of experiments (DoE) frameworks, such as factorial design, can isolate influential factors (e.g., temperature, stoichiometry) . Cross-validation with spectroscopic data (e.g., monitoring by 1H^1H NMR) ensures reproducibility .

Q. What mechanistic insights explain the reactivity of the methylthiophen-2-yl moiety in cross-coupling reactions?

The sulfur atom in the thiophene ring facilitates coordination with transition metal catalysts (e.g., Pd, Cu), enabling Suzuki or Ullmann-type couplings. Computational studies suggest that electron-donating methyl groups enhance aromatic stabilization, directing electrophilic substitution. Experimental validation via Hammett plots or kinetic isotope effects can clarify substituent effects .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in drug discovery studies?

Derivatives with fluorinated aryl groups (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) show enhanced metabolic stability due to reduced oxidative metabolism. In vitro assays (e.g., enzyme inhibition) paired with molecular docking studies reveal steric and electronic interactions with target proteins .

Methodological Guidance

Designing a factorial experiment to optimize synthesis:
Use a 2k2^k factorial design to test variables like catalyst concentration, solvent polarity, and reaction time. For example, a 232^3 design evaluates main effects and interactions, with yield as the response variable. Central composite designs further refine optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate
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ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.